[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine
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Overview
Description
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: is a compound that features a thiophene ring substituted with an ethoxyphenyl group and a methanamine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring undergoes substitution with an ethoxyphenyl halide under acidic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of these compounds. Catalytic processes and optimized reaction conditions are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
2-Aminothiophene: Exhibits significant biological activities and is used in the synthesis of heterocyclic compounds.
Thiophene-3-carboxaldehyde: Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
Biological Activity
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-proliferative effects, as well as its mechanisms of action, supported by various research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiophene ring linked to an ethoxy-substituted phenyl group and a methanamine moiety. This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity.
Summary of Antimicrobial Studies
A study evaluated the antimicrobial properties of several thiophene derivatives against a range of bacterial strains. The results are summarized in Table 1 below.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL | |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anti-Proliferative Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer potential.
Case Study: Anti-Cancer Efficacy
A study assessed the anti-proliferative effects of various thiophene derivatives on human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results are presented in Table 2.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | 18 |
MCF-7 | 22 |
The IC50 values indicate that this compound exhibits moderate anti-proliferative activity, making it a candidate for further development as an anti-cancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
- Interference with Signal Transduction Pathways : By modulating receptor interactions, it may affect pathways critical for cell growth and survival.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-15-12-5-3-10(4-6-12)11-7-13(8-14)16-9-11/h3-7,9H,2,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKKTCDXAPWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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